3-Amino-1-phenylprop-2-en-1-one;hydrochloride
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Overview
Description
3-Amino-1-phenylprop-2-en-1-one;hydrochloride is an organic compound with a unique structure that includes both an amino group and a phenyl group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-phenylprop-2-en-1-one;hydrochloride typically involves a Mannich reaction, where acetophenone, formaldehyde, and an amine hydrochloride are used as starting materials . The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-phenylprop-2-en-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-phenylprop-2-en-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-Amino-1-phenylprop-2-en-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzymatic activity or the alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-propyn-1-amine hydrochloride: This compound has a similar structure but includes a propynyl group instead of a prop-2-en-1-one backbone.
Acrylophenone: This compound is structurally similar but lacks the amino group present in 3-Amino-1-phenylprop-2-en-1-one;hydrochloride.
Uniqueness
The presence of both an amino group and a phenyl group in this compound makes it unique compared to other similar compounds
Properties
CAS No. |
50421-94-8 |
---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-amino-1-phenylprop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-7H,10H2;1H |
InChI Key |
YMARDOHBIDLLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CN.Cl |
Origin of Product |
United States |
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